Hydroxyethylthiamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

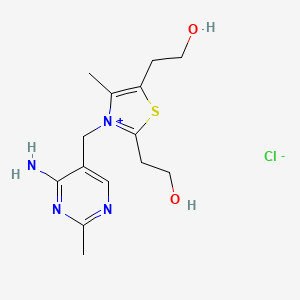

Hydroxyethylthiamine, also known as this compound, is a useful research compound. Its molecular formula is C14H21ClN4O2S and its molecular weight is 344.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biochemical Roles

Hydroxyethylthiamine serves as a stable form of thiamine and is involved in several metabolic processes. Its stability in alkaline conditions makes it particularly valuable for research involving thiamine metabolism. Studies have demonstrated that this compound is resistant to degradation by thiaminases, enzymes that typically break down thiamine, thus allowing for more reliable experimentation in biological systems .

Stability and Metabolism

- This compound exhibits higher stability compared to thiamine under alkaline conditions.

- It plays a role in the metabolism of pyruvate and branched-chain amino acids, contributing to energy production and cellular function .

Therapeutic Applications

This compound has shown promise in various therapeutic contexts, particularly concerning neurodegenerative diseases and metabolic disorders.

Neuroprotective Effects

- Research indicates that this compound may enhance cognitive function in patients with Alzheimer's disease by improving glucose metabolism in the brain .

- Its antioxidant properties help mitigate oxidative stress, which is linked to neuronal damage in neurodegenerative conditions .

Pain Management

- This compound has been associated with analgesic effects, potentially aiding in the management of pain syndromes through its interaction with neurotransmitter systems .

Analytical Methodologies

The determination of this compound in biological samples has been a significant area of research. Various analytical techniques have been developed to quantify this compound accurately.

Fluorescence Methods

- A modified ferricyanide method has been established for the selective determination of this compound after the destruction of thiamine. This method offers high sensitivity and reproducibility when analyzing biological materials .

- The fluorescence intensity measurement of thiochrome derived from this compound allows for precise quantification even in complex biological matrices.

Case Studies and Research Findings

Several studies have documented the applications of this compound across different domains:

Eigenschaften

CAS-Nummer |

51230-37-6 |

|---|---|

Molekularformel |

C14H21ClN4O2S |

Molekulargewicht |

344.9 g/mol |

IUPAC-Name |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-2-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride |

InChI |

InChI=1S/C14H21N4O2S.ClH/c1-9-12(3-5-19)21-13(4-6-20)18(9)8-11-7-16-10(2)17-14(11)15;/h7,19-20H,3-6,8H2,1-2H3,(H2,15,16,17);1H/q+1;/p-1 |

InChI-Schlüssel |

BECBAQIAXDDXIE-UHFFFAOYSA-M |

SMILES |

CC1=C(SC(=[N+]1CC2=CN=C(N=C2N)C)CCO)CCO.[Cl-] |

Kanonische SMILES |

CC1=C(SC(=[N+]1CC2=CN=C(N=C2N)C)CCO)CCO.[Cl-] |

Synonyme |

hydroxyethylthiamine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.